molecular formula C28H26N2O4 B11253292 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11253292
M. Wt: 454.5 g/mol
InChI Key: IWUOFQRFTYKSNZ-UHFFFAOYSA-N
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features a benzoyl group attached to an indole ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The final step involves the formation of the acetamide linkage through a coupling reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the benzoyl group can yield benzyl-substituted indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the benzoyl and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoyl and acetamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

InChI

InChI=1S/C28H26N2O4/c1-19-14-25-26(34-13-7-12-33-25)15-21(19)16-29-27(31)18-30-17-23(22-10-5-6-11-24(22)30)28(32)20-8-3-2-4-9-20/h2-6,8-11,14-15,17H,7,12-13,16,18H2,1H3,(H,29,31)

InChI Key

IWUOFQRFTYKSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)OCCCO2

Origin of Product

United States

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